molecular formula C48H36N4Zn B14882849 meso-Tetratolylporphyrin-Zn(II)

meso-Tetratolylporphyrin-Zn(II)

Cat. No.: B14882849
M. Wt: 734.2 g/mol
InChI Key: OAVGNIUJWXEAQQ-UHFFFAOYSA-N
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Description

meso-Tetratolylporphyrin-Zn(II): is a synthetic porphyrin compound where zinc is coordinated to the nitrogen atoms of the porphyrin ring Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Zn(II) typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The reaction is often carried out in a solvent such as propionic acid at elevated temperatures. Once the porphyrin macrocycle is formed, it is then metallated with zinc salts, such as zinc acetate, to yield meso-Tetratolylporphyrin-Zn(II) .

Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Zn(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: meso-Tetratolylporphyrin-Zn(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the zinc ion and the conjugated porphyrin ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives.

Scientific Research Applications

meso-Tetratolylporphyrin-Zn(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of meso-Tetratolylporphyrin-Zn(II) involves its ability to interact with various molecular targets through coordination chemistry and electronic interactions. The zinc ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .

Comparison with Similar Compounds

Uniqueness: meso-Tetratolylporphyrin-Zn(II) is unique due to the presence of tolyl groups, which can influence its solubility, electronic properties, and reactivity. These properties make it particularly suitable for specific applications in catalysis and materials science .

Properties

Molecular Formula

C48H36N4Zn

Molecular Weight

734.2 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI Key

OAVGNIUJWXEAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2]

Origin of Product

United States

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